Regioisomeric Differentiation: C3-Geminal vs. N1-Pyridyl Substitution Determines Chiral Center Presence and Pharmacophoric Topology
3-(Pyridin-2-yl)piperidin-3-ol (CAS 1350900-65-0) features a geminal C3 substitution pattern that generates a stereogenic sp³ carbon bearing both the hydroxyl and pyridin-2-yl groups. In contrast, the most common commercially available regioisomer, 1-(pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2), has the pyridine attached at the piperidine N1 position and the hydroxyl at C3, resulting in no chiral center at the point of aryl attachment and a fundamentally different nitrogen basicity profile . This structural distinction directly impacts the compound's utility as a chiral building block: the target compound can be resolved into enantiopure forms for asymmetric synthesis, whereas the N1-substituted isomer cannot provide configurational chirality at the carbon bearing the pyridyl pharmacophore.
| Evidence Dimension | Substitution pattern and chiral center presence |
|---|---|
| Target Compound Data | 3-(Pyridin-2-yl)piperidin-3-ol: C3-geminal OH/pyridin-2-yl; one stereogenic center at C3; two HBD (OH + NH), three HBA (OH + pyridyl N + piperidine N) |
| Comparator Or Baseline | 1-(Pyridin-2-yl)piperidin-3-ol (CAS 939986-68-2): N1-pyridyl substitution, OH at C3; no stereogenic center at the aryl attachment point; one HBD (OH), three HBA (OH + pyridyl N + piperidine N, but piperidine N is tertiary and aryl-substituted) |
| Quantified Difference | Presence vs. absence of a stereogenic carbon at the aryl-bearing position; piperidine NH (pKa ~9-10, secondary amine) vs. N-arylpiperidine (pKa ~6-7, tertiary amine) — approximately 2-3 log unit difference in basicity of the piperidine nitrogen |
| Conditions | Structural and predicted physicochemical comparison based on SMILES: OC1(c2ccccn2)CCCNC1 (target) vs. OC1CCCN(C1)c2ccccn2 (comparator) |
Why This Matters
The stereogenic C3 center enables procurement of enantiopure material for asymmetric synthesis applications, and the secondary piperidine NH provides a reactive handle for further N-functionalization (e.g., amidation, sulfonylation, reductive amination) that is not available with N-aryl tertiary amine comparators.
